Chemical structure and properties of 8-Bromoguanosine triphosphate
Chemical structure and properties of 8-Bromoguanosine triphosphate
An In-Depth Technical Guide to 8-Bromoguanosine Triphosphate (8-Bromo-GTP)[1][2]
Introduction: The Conformational Lock
8-Bromoguanosine-5'-triphosphate (8-Bromo-GTP) is a specialized nucleotide analogue that serves as a critical tool in structural biology and enzymology.[1][2] While chemically similar to the natural substrate Guanosine-5'-triphosphate (GTP), the introduction of a bromine atom at the C8 position of the purine ring fundamentally alters its steric properties.[2]
Unlike GTP, which predominantly exists in the anti conformation in solution, 8-Bromo-GTP is sterically forced into the syn conformation.[2][3] This "conformational lock" allows researchers to probe the stereochemical requirements of GTP-binding pockets (GTPases) and serves as a heavy-atom derivative for phasing in X-ray crystallography.[1][2]
Target Audience: Structural Biologists, Enzymologists, and Medicinal Chemists.[1][2]
Chemical Architecture & Stereochemistry
2.1 Structural Modifications
The core difference lies in the substitution of the hydrogen at carbon-8 with a bromine atom. This modification has two profound effects:
-
Electronic: The electron-withdrawing nature of bromine alters the electron density of the purine ring, slightly affecting pKa values of ring nitrogens.
-
Steric (The Syn-Effect): The bulky bromine atom creates a steric clash with the ribose sugar (specifically the O4' oxygen) when the base attempts to rotate into the anti conformation.[2] To relieve this strain, the nucleobase rotates about the glycosidic bond (
angle) to adopt the syn conformation.
2.2 Physicochemical Profile[1][2][4]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | ~602.08 g/mol |
| Appearance | Colorless to slightly yellow solution or white lyophilized powder |
| Solubility | Water: >10 mM (often supplied as Na+ or Li+ salt) |
| UV Absorbance | |
| Extinction Coeff.[1][5][6] ( | ~14.0 |
| Conformation | Predominantly Syn (>90% population) |
2.3 The Syn vs. Anti Equilibrium
The diagram below illustrates the steric mechanism that forces the syn conformation.
Figure 1: Mechanistic logic of the bromine-induced conformational shift. The steric clash prevents the anti-conformation, locking the molecule in syn.
Biological Mechanisms & Applications[2][5][8][9]
3.1 Selective GTPase Inhibition (FtsZ vs. Tubulin)
One of the most valuable properties of 8-Bromo-GTP is its ability to discriminate between homologous GTPases.[1][2]
-
Bacterial FtsZ: The active site of FtsZ (a bacterial cell division protein) can accommodate the syn conformation. 8-Bromo-GTP binds to FtsZ and inhibits its polymerization, acting as a competitive inhibitor (
).[1][7]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Eukaryotic Tubulin: In contrast, the tubulin binding pocket strictly requires the anti conformation. Consequently, 8-Bromo-GTP does not bind or inhibit tubulin.[1][2][7]
-
Significance: This makes 8-Bromo-GTP a lead compound structure for developing bacteria-specific antibiotics that do not target human cytoskeletal proteins.[1][2]
3.2 X-Ray Crystallography (SAD/MAD Phasing)
Bromine is a "heavy atom" (Z=35) with a significant anomalous scattering signal at accessible X-ray wavelengths (K-edge
-
Workflow: Researchers soak protein crystals with 8-Bromo-GTP.[1][2]
-
Result: The bromine allows for the determination of the crystallographic phases via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), solving the structure without needing selenomethionine substitution.[1][2]
Experimental Protocols
4.1 Protocol: Quality Control & Concentration Verification
Trustworthiness Principle: Never assume the concentration on the tube label is accurate after freeze-thaw cycles. Always validate before sensitive kinetic assays.
-
Thaw: Thaw 8-Bromo-GTP stock solution on ice.
-
Dilute: Prepare a 1:50 dilution in 100 mM Tris-HCl (pH 7.5).
-
Blank: Use the same buffer as a blank.[2]
-
Measure: Scan absorbance from 220 nm to 320 nm.
-
Calculate: Use Beer-Lambert Law (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Target
: ~260 nm.[1][8]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
: ~14.0ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> .[1] -
Note: If the ratio of
deviates significantly from ~1.15 (typical for guanosines), check for degradation (de-bromination or hydrolysis).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-
4.2 Protocol: Competitive Inhibition Assay (FtsZ)
This assay validates if a target protein accepts syn-nucleotides.[1][2]
Reagents:
-
Purified FtsZ protein (5
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
GTPase Assay Buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Workflow:
Figure 2: Step-by-step workflow for validating 8-Bromo-GTP inhibition.[1][2][9]
Data Interpretation:
-
If 8-Bromo-GTP binds, the slope (rate) will decrease as [8-Bromo-GTP] increases.[1][2]
-
Fit to Michaelis-Menten competitive inhibition model to determine
.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
References
-
Läppchen, T., et al. (2005). GTP Analogue Inhibits Polymerization and GTPase Activity of the Bacterial Protein FtsZ without Affecting Its Eukaryotic Homologue Tubulin.[2][7] Biochemistry, 44(21), 7879-7884.[1][2][5] [Link]
-
PubChem. 8-Bromoguanosine triphosphate Compound Summary. [Link][1][2]
Sources
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-(4-Bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate: a new affinity label for purine nucleotide sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Bromo-GTP, Tubulin Assembling Nucleotides - Jena Bioscience [jenabioscience.com]
- 6. ≥98% (HPLC), cGMP analog, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
